Marina blue

Beschreibung

General Overview of Coumarin (B35378) Derivatives in Chemical and Biological Sciences

Coumarins are a large class of naturally occurring and synthetic compounds characterized by a benzo-α-pyrone (2H-1-benzopyran-2-one) core structure. nih.gov The simplest member of the family, coumarin, was first isolated in 1820 from the tonka bean (Coumarouna odorata). nih.gov Since then, over 1,300 coumarin derivatives have been identified from natural sources like plants, fungi, and bacteria. nih.gov

The coumarin scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with various enzymes and receptors in biological systems. nih.govfrontiersin.org This has led to the discovery of a wide array of pharmacological activities associated with its derivatives, including anticoagulant, anti-inflammatory, antimicrobial, antioxidant, anti-tumor, and antiviral properties. nih.govbenthamdirect.combenthamscience.comwikipedia.org Beyond medicinal chemistry, coumarin derivatives are utilized in diverse fields; they are found in perfumes, cosmetics, and food additives. researchgate.netresearchgate.net Furthermore, their inherent fluorescence has made them invaluable as optical brighteners, laser dyes, and fluorescent probes for sensing and imaging. wikipedia.orgresearchgate.netnih.gov The simple, low molecular weight structure of the coumarin nucleus makes it relatively easy to synthesize and modify, allowing researchers to create a vast library of derivatives with tailored properties. nih.govfrontiersin.org

Historical Context and Evolution of Fluorinated Coumarins in Research

While coumarins have a long history, the strategic incorporation of fluorine atoms into their structure is a more recent development, mirroring a broader trend in medicinal chemistry and materials science. acs.org The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties. researchgate.netmdpi.com Fluorine's high electronegativity and small size can influence a molecule's lipophilicity, metabolic stability, binding affinity to biological targets, and electronic properties. mdpi.commdpi.com

In the context of coumarins, fluorination has been explored to enhance their biological activities and to modulate their fluorescent characteristics. researchgate.net For instance, studies have shown that fluorinated coumarins can exhibit potent antimicrobial, anti-inflammatory, and analgesic activities. researchgate.net The presence of a trifluoromethyl (CF3) group, in particular, has been linked to high antibacterial activity. researchgate.net Furthermore, fluorination has become a key strategy for fine-tuning the photophysical properties of coumarin-based dyes. By adding fluorine atoms to the coumarin ring, scientists can adjust the absorption and emission wavelengths, increase the fluorescence quantum yield, and improve the photostability of these fluorophores, making them more effective for sensitive biological imaging and sensing applications. nih.gov This evolution has led to the development of specialized probes, such as multi-fluorinated azido (B1232118) coumarins designed for the rapid and selective detection of biological molecules like hydrogen sulfide (B99878) (H₂S). nih.gov

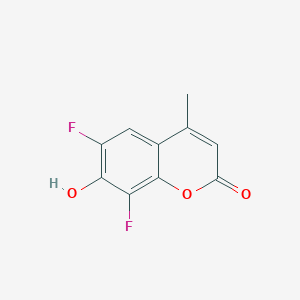

Significance of 6,8-Difluoro-7-hydroxy-4-methylcoumarin as a Core Research Scaffold

6,8-Difluoro-7-hydroxy-4-methylcoumarin (also known as F2MU or Marina Blue) is a prime example of a rationally designed fluorinated coumarin. biosynth.com It is a synthetic fluorophore recognized for its excellent properties as a UV-light excitable blue fluorescent dye. caymanchem.comadipogen.com The strategic placement of two fluorine atoms at the 6 and 8 positions of the 7-hydroxy-4-methylcoumarin core significantly enhances its utility as a fluorescent probe compared to its non-fluorinated counterpart.

This compound functions as a versatile research tool, primarily used as a fluorescent label or tag. caymanchem.comnih.gov It can be conjugated to biomolecules such as peptides, proteins (like streptavidin and secondary antibodies), and nucleic acids. caymanchem.comadipogen.com These labeled molecules are then used in various analytical techniques, including flow cytometry and multi-color fluorescence in situ hybridization (FISH) for labeling bacteria. caymanchem.com In the field of proteomics, it has been coupled to peptides to improve their ionization efficiency and sensitivity in mass spectrometry analyses, specifically MALDI-TOF MS. caymanchem.com The compound's utility stems from its distinct spectral properties and chemical characteristics.

Below is an interactive table summarizing the key properties of 6,8-Difluoro-7-hydroxy-4-methylcoumarin.

| Property | Value |

| Chemical Formula | C₁₀H₆F₂O₃ |

| Molecular Weight | 212.15 g/mol |

| CAS Number | 215868-23-8 |

| Appearance | White to off-white solid |

| Excitation Maximum (λex) | ~358-362 nm |

| Emission Maximum (λem) | ~455-464 nm |

| Common Names | F2MU, this compound |

| Solubility | Soluble in DMSO, DMF, Methanol |

| Data sourced from multiple references. biosynth.comcaymanchem.comadipogen.comnih.gov |

Multidisciplinary Relevance and Current Research Trajectories

The unique properties of 6,8-Difluoro-7-hydroxy-4-methylcoumarin make it a relevant scaffold across multiple scientific disciplines. Its application extends beyond simple labeling into the development of sophisticated chemical tools for biological and analytical research.

Current research trajectories focus on using this fluorophore as a foundational component for more complex molecular probes. For example, derivatives have been synthesized to act as "turn-on" fluorescent sensors for detecting specific analytes. A derivative of its carboxylic acid form, known as "Pacific Blue," has been used to create a sensor for hydrogen sulfide (H₂S). researchgate.net It is also employed in studies measuring the activity of various enzymes, including phosphatases, protein kinases, and lipases, where its fluorescence provides a clear signal upon enzymatic action. biosynth.comadipogen.com

The compound's structural relationship to 4-methylumbelliferone, a molecule with known anticancer effects, suggests its potential as a scaffold for developing new therapeutic agents. biosynth.com Researchers have investigated its ability to inhibit phosphatases and tumor necrosis factor-alpha (TNFα) production, indicating its potential in cell signaling and inflammation research. biosynth.com The ongoing development of synthetic methods to produce this and related fluorinated dyes more efficiently and at a larger scale is making these powerful tools more accessible for a wide range of research laboratories. researchgate.net This accessibility is crucial for its continued use in developing novel probes for bioimaging, creating sensitive diagnostic tests, and exploring new therapeutic avenues. researchgate.netbiosynth.com

Structure

2D Structure

Eigenschaften

IUPAC Name |

6,8-difluoro-7-hydroxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2O3/c1-4-2-7(13)15-10-5(4)3-6(11)9(14)8(10)12/h2-3,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLENVBUPWUQAGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C(C(=C(C=C12)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318263 | |

| Record name | Marina Blue | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215868-23-8 | |

| Record name | Marina Blue | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=215868-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Marina Blue | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 6,8 Difluoro 7 Hydroxy 4 Methylcoumarin

Established Synthetic Pathways for the 6,8-Difluoro-7-hydroxycoumarin Scaffold

The synthesis of the core structure of 6,8-difluoro-7-hydroxy-4-methylcoumarin and its analogues relies on established cyclization reactions and strategic introduction of fluorine substituents.

Pechmann Condensation and Other Cyclization Approaches

The Pechmann condensation is a cornerstone in coumarin (B35378) synthesis, involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. researchgate.netwikipedia.org The mechanism initiates with a transesterification, followed by an intramolecular ring closure akin to a Friedel-Crafts reaction, and concludes with dehydration to form the coumarin ring. researchgate.netwikipedia.org For the synthesis of 7-hydroxycoumarins, resorcinol (B1680541) and its derivatives are common starting materials. sathyabama.ac.inyoutube.com The reaction of resorcinol with ethyl acetoacetate (B1235776), often catalyzed by strong acids like sulfuric acid or Lewis acids such as tin(IV) chloride and aluminum chloride, provides a direct route to 7-hydroxy-4-methylcoumarin. youtube.comwordpress.comrasayanjournal.co.in

The synthesis of the 6,8-difluoro analogue typically employs a corresponding difluorinated phenol. The Pechmann condensation of 2,4-difluororesorcinol (B67399) with ethyl acetoacetate in the presence of an acid catalyst is a direct approach to forming the 6,8-difluoro-7-hydroxy-4-methylcoumarin scaffold. A variety of catalysts have been explored to optimize the Pechmann reaction, including solid acid catalysts like Amberlyst-15, zeolite β, and nano-crystalline sulfated-zirconia, which offer advantages in terms of reusability and milder reaction conditions. wordpress.comnih.govnih.gov For instance, microwave-assisted synthesis using these solid acids has been shown to significantly reduce reaction times and improve yields. wordpress.comrasayanjournal.co.innih.gov

| Catalyst | Reaction Conditions | Yield of 7-hydroxy-4-methylcoumarin | Reference |

| Concentrated H₂SO₄ | Room temperature | Good | youtube.com |

| Amberlyst-15 | 100 °C, microwave, 20 min | 97% | nih.gov |

| SnCl₂·2H₂O | 110 °C, microwave, 260 s | 55.25% | rasayanjournal.co.in |

| AlCl₃ | 110 °C, microwave | Moderate to high | rasayanjournal.co.in |

| Nafion resin/silica | Toluene, reflux, 2h | 96% | researchgate.net |

Strategies for Introduction of Fluorine Substituents

The introduction of fluorine atoms onto the coumarin scaffold can be achieved either by starting with a fluorinated precursor or by direct fluorination of a pre-formed coumarin ring.

A common strategy involves the use of fluorinated starting materials, such as 2,4-difluororesorcinol, in the Pechmann condensation as described above. researchgate.net An alternative and more cost-effective approach begins with a more heavily fluorinated starting material like 2,3,4,5-tetrafluorobenzoic acid. researchgate.net This method avoids the use of the expensive 2,4-difluororesorcinol.

Direct electrophilic fluorination of a pre-existing coumarin ring presents another viable, though mechanistically complex, pathway. wikipedia.org Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor™ are powerful electrophilic fluorinating agents capable of introducing fluorine onto electron-rich aromatic rings. wikipedia.orgsigmaaldrich.com The mechanism is thought to proceed via either an SN2 or a single-electron transfer (SET) pathway. wikipedia.org While direct double fluorination at the 6 and 8 positions of 7-hydroxy-4-methylcoumarin in a single step is challenging due to regioselectivity issues, stepwise fluorination or the fluorination of a suitably activated precursor could be envisioned. The use of hypervalent iodine compounds in the presence of a fluoride (B91410) source like hydrogen fluoride (HF) has also emerged as a method for electrophilic fluorination of various organic substrates. mdpi.com

Derivatization and Functionalization Strategies

The utility of 6,8-difluoro-7-hydroxy-4-methylcoumarin as a fluorescent label is realized through its derivatization with reactive functional groups that can form stable covalent bonds with biomolecules.

Synthesis of Reactive Intermediates for Bioconjugation (e.g., NHS esters)

For labeling proteins, amine-modified oligonucleotides, and other amine-containing molecules, the most common strategy is the conversion of a carboxylic acid derivative of the coumarin into a more reactive species. caymanchem.com The synthesis of 6,8-difluoro-7-hydroxycoumarin-3-carboxylic acid allows for its subsequent conversion to an N-hydroxysuccinimide (NHS) ester. researchgate.net This NHS ester is a reactive intermediate that readily reacts with primary amines under mild conditions to form stable amide bonds. caymanchem.com

Other reactive functionalities can also be introduced for bioconjugation. For instance, maleimide (B117702) derivatives can be synthesized to specifically target thiol groups in proteins, such as those from cysteine residues. researchgate.netnih.gov This allows for site-specific labeling of biomolecules. Photocleavable linkers based on coumarin structures have also been developed, enabling the light-induced release of conjugated molecules. researchgate.netnih.govrsc.org

| Reactive Intermediate | Target Functional Group | Resulting Linkage | Reference |

| NHS Ester | Primary Amine | Amide | researchgate.netcaymanchem.com |

| Maleimide | Thiol (Sulfhydryl) | Thioether | researchgate.netnih.gov |

| Photocleavable Linker | Various | Cleavable upon irradiation | nih.govrsc.org |

Glycosylation Reactions for Coumarin Conjugates

Glycosylated coumarins are valuable as fluorogenic enzyme substrates and have shown a range of biological activities. nih.govadipogen.com The synthesis of coumarin glycosides can be achieved through both chemical and enzymatic methods.

A reported chemical method for the O-glycosylation of 6,8-difluoro-7-hydroxy-4-methylcoumarin involves its reaction with a glycosyl imidate donor in the presence of a Lewis acid promoter such as boron trifluoride etherate (BF₃·Et₂O). nih.gov This method has been successfully applied to a variety of glycosyl donors, including D-glucose and D-galactosamine derivatives, to produce the corresponding coumarin glycosides in moderate to good yields (64-76%). nih.gov The stereoselectivity of the glycosylation can be influenced by the choice of protecting groups on the sugar donor. nih.gov

Enzymatic approaches offer a green and highly selective alternative for the synthesis of glycosides. While specific enzymatic glycosylation of 6,8-difluoro-7-hydroxy-4-methylcoumarin has not been extensively detailed, engineered glycosyltransferases have been used for the C-glycosylation of other coumarin derivatives. nih.gov Furthermore, biocatalysts have been employed for the synthesis of coumarin S-glycosides using 7-mercapto-4-methylcoumarin (B161817) as a substrate. nih.gov These enzymatic methods often proceed in a single step and avoid the need for complex protection and deprotection strategies common in chemical synthesis. nih.gov

Strategic Incorporation of Linker Chemistries for Probe Development

The utility of 6,8-difluoro-7-hydroxy-4-methylcoumarin as a fluorescent reporter often necessitates its covalent attachment to a target biomolecule, such as a protein, peptide, or nucleic acid. glpbio.comcaymanchem.com This is achieved through the strategic incorporation of linker chemistries, which are bifunctional molecules that connect the fluorophore to the molecule of interest. The design of the linker is crucial as it can influence the stability, solubility, and functionality of the final conjugate. symeres.com

A primary strategy for derivatizing this coumarin for conjugation involves modification at the C-3 position. The synthesis of 6,8-difluoro-7-hydroxycoumarin-3-carboxylic acid is a key step, creating a versatile handle for linker attachment. researchgate.netnih.gov This carboxylic acid derivative can be activated to form a more reactive species, most commonly an N-hydroxysuccinimide (NHS) ester. researchgate.net The NHS ester is highly susceptible to nucleophilic attack by primary amines, which are readily available on proteins and amine-modified oligonucleotides, forming a stable amide bond. researchgate.netrsc.org

The coupling of the coumaryl NHS ester has been demonstrated with various linkers, including unprotected hydroxyamine chains, which provides a convenient route for further derivatization. researchgate.netnih.gov The choice of linker can vary significantly in length, polarity, and flexibility to suit the specific application. symeres.com For instance, polyethylene (B3416737) glycol (PEG) linkers are often employed to increase the hydrophilicity and bioavailability of the resulting probe.

Common linker attachment strategies involve functionalizing the coumarin core to introduce reactive groups compatible with various conjugation chemistries. While modification at the C-3 position is prevalent, the 7-hydroxy group also provides a potential site for derivatization, for example, through ether or ester linkages. rsc.orgnih.gov

Table 1: Linker Chemistries for 6,8-Difluoro-7-hydroxy-4-methylcoumarin Derivatives

| Linker Type | Reactive Group on Coumarin | Reactive Group on Target | Resulting Linkage | Reference |

| Amine-reactive | Carboxylic Acid / NHS Ester | Primary Amine | Amide | researchgate.netrsc.org |

| Thiol-reactive | Maleimide | Thiol (Cysteine) | Thioether | symeres.com |

| Click Chemistry | Alkyne or Azide | Azide or Alkyne | Triazole | symeres.com |

| Hydroxylamine | NHS Ester | Hydroxylamine | Amide | researchgate.net |

Design and Synthesis of Photoactivatable Derivatives

Photoactivatable derivatives, often termed "caged" compounds, are molecules whose function is masked by a photolabile protecting group (PPG). acs.orgmdpi.com Irradiation with light of a specific wavelength cleaves the PPG, releasing the active molecule with high spatial and temporal control. acs.org While the synthesis of a photoactivatable derivative of 6,8-difluoro-7-hydroxy-4-methylcoumarin itself is not extensively documented in the surveyed literature, the design principles can be inferred from the well-established chemistry of other photoactivatable coumarins. acs.orgresearchgate.netnih.govpnas.org

The core strategy involves attaching a PPG to a key functional group of the coumarin or a molecule it is conjugated to. The coumarin-4-ylmethyl moiety is a prominent class of PPGs used to cage a variety of functional groups, including carboxylates, phosphates, and amines. researchgate.netnih.gov The photorelease mechanism for these groups is efficient and typically occurs on a very fast timescale. nih.gov

A common approach to enhance the photophysical properties of these PPGs is the introduction of bromine atoms onto the coumarin ring. For example, (6-bromo-7-hydroxycoumarin-4-yl)methyl (Bhc) derivatives are effective PPGs that can be cleaved with UV light. researchgate.netpnas.org These groups have been used to cage neurotransmitters like L-glutamate. nih.gov

The design of a photoactivatable 6,8-difluoro-7-hydroxy-4-methylcoumarin could hypothetically proceed via two main routes:

Modification of the 4-methyl group: The methyl group could be functionalized to a chloromethyl or hydroxymethyl group. This allows for the attachment of a biomolecule via an ester or carbamate (B1207046) linkage, which is then susceptible to photolysis. This approach is inspired by the synthesis of brominated 7-hydroxycoumarin-4-ylmethyl esters and carbamates. pnas.org

Derivatization of the 7-hydroxy group: The phenolic hydroxyl could be used to form a photocleavable ether or ester linkage with a molecule of interest. For instance, coumarin-4-ylmethoxycarbonyl groups have been utilized as phototriggers for alcohols and phenols. nih.gov

Another established class of PPGs are o-nitrobenzyl derivatives. nih.gov The nitration of 7-hydroxy-4-methylcoumarin to produce 6-nitro and 8-nitro derivatives is a known chemical transformation. scispace.comresearchgate.net By analogy, nitration of the difluorinated coumarin could potentially introduce a nitro group that, upon further synthetic modification, could act as a PPG.

Table 2: Common Photolabile Protecting Groups Based on Coumarin Scaffolds

| Photolabile Group | Abbreviation | Released Molecule Type | Typical Irradiation Wavelength | Reference |

| (7-Hydroxycoumarin-4-yl)methyl | Hcm | Carboxylates, Amines | ~350-400 nm | researchgate.net |

| (6-Bromo-7-hydroxycoumarin-4-yl)methyl | Bhc | Carboxylates, Amines | ~350-405 nm | researchgate.netpnas.org |

| (7-Diethylaminocoumarin-4-yl)methyl | DEACm | Phosphates, Carboxylates | ~400-470 nm | |

| o-Nitrobenzyl | NB | Alcohols, Amines, Carboxylates | ~350-365 nm | nih.gov |

Advanced Spectroscopic Characterization and Photophysical Investigations

Detailed Absorption and Emission Spectroscopic Analyses

The photophysical properties of 6,8-Difluoro-7-hydroxy-4-methylcoumarin, also known as Marina Blue™, make it a valuable fluorophore for various applications. nih.gov Its characteristics are defined by its absorption and emission spectra, fluorescence efficiency, and sensitivity to its environment.

The compound displays absorption/emission maxima at approximately 358/455 nm, respectively. bertin-bioreagent.comcaymanchem.comglpbio.com Other sources report spectral data of λex=362 nm and λem=464 nm. adipogen.com These properties make it an excellent UV-light excitable fluorescent dye. nih.govcaymanchem.com

The fluorescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of the fluorescence process. For 6,8-Difluoro-7-hydroxy-4-methylcoumarin and related fluorinated coumarins, the quantum yields are notably high. nih.govacs.org A study synthesizing a series of novel fluorinated 7-hydroxycoumarins found that most of these compounds, including 6,8-Difluoro-7-hydroxy-4-methylcoumarin (also known as this compound), have quantum yields ranging from 0.63 to 0.89. nih.gov This is often equal to or higher than the parent non-fluorinated compound, 7-hydroxy-4-methylcoumarin, which has a quantum yield of 0.63. nih.govacs.org

The high quantum yield of these fluorinated derivatives makes them superior fluorescent dyes for use as reporter molecules in biological systems. nih.govacs.org In analogous 7-hydroxycoumarin systems, factors such as solvent polarity and hydrogen-bonding ability significantly influence fluorescence. researchgate.netnih.gov For instance, in 7-hydroxy-4-methylcoumarin, the fluorescence quantum yield increases markedly with the hydrogen-bond donor ability of the solvent. researchgate.net While specific data for the difluoro derivative is limited, the behavior is expected to be similar, with polar, protic solvents enhancing fluorescence efficiency.

| Compound | Absorption Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|

| 6,8-Difluoro-7-hydroxy-4-methylcoumarin (this compound) | 358-362 | 455-464 | 0.63 - 0.89 | nih.govbertin-bioreagent.comcaymanchem.comglpbio.comadipogen.com |

| 7-Hydroxy-4-methylcoumarin | 340 | 451 | 0.63 | acs.orgnih.gov |

| 3-Carboxy-6,8-difluoro-7-hydroxycoumarin (Pacific Blue) | - | - | 0.63 - 0.89 | nih.gov |

Photostability, the ability of a fluorophore to withstand multiple cycles of excitation and emission without irreversible chemical damage, is a crucial attribute. Fluorinated coumarins, including 6,8-Difluoro-7-hydroxy-4-methylcoumarin, exhibit higher photostability compared to their non-fluorinated parent compounds. nih.gov

Photobleaching, the irreversible loss of fluorescence, is an undesirable process that limits the utility of fluorophores in applications requiring prolonged light exposure. nih.govresearchgate.net The mechanisms of photobleaching are often complex and can be dependent on the fluorophore's structure and its environment. nih.gov A common pathway involves the excited fluorophore transitioning from its singlet excited state (S₁) to a dark triplet state (T₁). nih.gov This triplet state can react with molecular oxygen (³O₂) to generate reactive oxygen species (ROS) like singlet oxygen (¹O₂), which can then chemically attack the fluorophore, leading to its degradation. nih.govresearchgate.net In some coumarins, photobleaching can also manifest as photoconversion, where irradiation leads to a new molecular species with different, often blue-shifted, spectral properties. nih.gov While solid dye samples tend to suffer from photobleaching more than liquid solutions due to the lack of molecular circulation, the inherent stability of the fluorinated coumarin (B35378) structure provides an advantage. researchgate.net

The fluorescence of 7-hydroxycoumarin derivatives is highly sensitive to the surrounding environment, particularly pH and solvent polarity. researchgate.net The introduction of fluorine atoms at the 6 and 8 positions lowers the pKa of the 7-hydroxyl group. nih.gov This increased acidity means the fluorophore is more sensitive to changes in pH in the physiological range.

The 7-hydroxycoumarin moiety is a photoacid, with its pKa dropping significantly upon excitation. nih.gov For example, the pKa of the parent 7-hydroxycoumarin drops from ~7.8 in the ground state to ~0.4 in the excited state. nih.gov This property is the basis for Excited-State Proton Transfer (ESPT), where the protonated (neutral) form absorbs light and the deprotonated (anionic) form emits light at a longer wavelength. nih.gov The neutral form of 7-hydroxycoumarin emits around 390 nm, while the phenolate (B1203915) anion emits around 450 nm. nih.gov The emission maximum of 6,8-Difluoro-7-hydroxy-4-methylcoumarin at ~455-464 nm suggests that emission occurs predominantly from the deprotonated (anionic) form. bertin-bioreagent.comadipogen.com

Solvent polarity also plays a crucial role. Studies on similar coumarins show that the photophysical properties are strongly affected by solvent polarity and hydrogen-bonding interactions. researchgate.netresearchgate.net In polar solvents, 7-hydroxycoumarins can form hydrogen-bonded complexes, which influences the rates of radiative and non-radiative decay, thereby affecting fluorescence intensity and lifetime. researchgate.net

Excited-State Dynamics and Proton Transfer Mechanisms

Upon photoexcitation, many coumarin dyes undergo a significant redistribution of electron density, a process known as Intramolecular Charge Transfer (ICT). In 7-hydroxycoumarins, excitation to the first singlet state (S₁, ππ*) leads to a state with mixed character. researchgate.net This charge redistribution is the driving force behind many of the observed photophysical phenomena, including the enhanced acidity in the excited state. researchgate.net The electron density shifts within the chromophore upon optical excitation, making the hydroxyl group a much stronger acid and the carbonyl group a stronger base. researchgate.net This change in electronic distribution is also reflected in the increased dipole moments of the excited state compared to the ground state, a phenomenon observed in related coumarin systems. researchgate.net

Excited-State Proton Transfer (ESPT) is a hallmark of 7-hydroxycoumarin and its derivatives. nih.govresearchgate.net This process involves the transfer of a proton from the 7-hydroxyl group to a nearby proton acceptor, typically solvent molecules like water, after the molecule has been excited by light. nih.govresearchgate.net

The mechanism can be described as follows:

The neutral (protonated) form of the coumarin absorbs a photon, transitioning to the excited state (S₁).

In the excited state, the acidity of the hydroxyl group dramatically increases (pKa drops from ~7.7 to ~0.4). researchgate.net

If a suitable proton acceptor is available, such as in aqueous environments, a proton is rapidly transferred. In water, this can occur along a "wire" of hydrogen-bonded water molecules that bridge the hydroxyl (donor) and carbonyl (acceptor) groups. researchgate.net

This transfer results in the formation of an excited-state tautomer or, more commonly, an excited phenolate anion. nih.govresearchgate.net

Fluorescence emission then occurs from this deprotonated species, resulting in a large Stokes shift. The emission from the anion is at a significantly longer wavelength (~450 nm) compared to the emission from the neutral form (~390 nm). nih.gov

If the ESPT process is blocked, for instance by incorporating the fluorophore into a protein environment that prevents access of water to the hydroxyl group, the emission will be blue-shifted, originating from the protonated form. nih.gov The efficiency and rate of ESPT are highly dependent on the solvent; in water, the rate is very high (around 2x10¹⁰ s⁻¹), while in less protic solvents like methanol, the rate is much slower. researchgate.net The fluorine substituents in 6,8-Difluoro-7-hydroxy-4-methylcoumarin are expected to enhance the acidity of the hydroxyl group, thereby facilitating the ESPT process in suitable environments.

Influence of Substituent Patterns on Electronic and Photophysical Properties

The electronic and photophysical characteristics of the coumarin scaffold are highly sensitive to the nature and position of its substituents. In 6,8-Difluoro-7-hydroxy-4-methylcoumarin, also known as this compound, the specific arrangement of two electron-withdrawing fluorine atoms, an electron-donating hydroxyl group, and a methyl group creates a unique combination of properties that enhance its function as a fluorophore. adipogen.comrsc.org

The most significant influence comes from the two fluorine atoms at the C6 and C8 positions. As potent electron-withdrawing groups, they have a profound effect on the electronic environment of the aromatic ring. sigmaaldrich.comnih.gov This electron-withdrawing effect lowers the pKₐ of the adjacent C7-hydroxyl group. sigmaaldrich.comnih.gov For instance, 6,8-Difluoro-7-hydroxy-4-methylcoumarin (DiFMU) has a pKₐ of approximately 4.9, which is significantly lower than that of its non-fluorinated analog, 7-hydroxy-4-methylcoumarin, which has a pKₐ of 7.8. sigmaaldrich.com This lower pKₐ means the fluorophore can be used over a broader and more acidic pH range without significant spectral shifts, a valuable property for biological assays that operate under low pH conditions. rsc.orgsigmaaldrich.com

The fluorine substituents also contribute to enhanced photophysical performance. Fluorinated 7-hydroxycoumarins, including 6,8-Difluoro-7-hydroxy-4-methylcoumarin, exhibit higher fluorescence quantum yields and greater photostability compared to their non-fluorinated counterparts. rsc.orgcaymanchem.com Many of these fluorinated derivatives have quantum yields between 0.63 and 0.89, equal to or greater than the 0.63 value of the parent 7-hydroxy-4-methylcoumarin. caymanchem.comnih.gov This increased brightness and stability are critical for applications requiring sensitive and robust fluorescence detection. nih.gov

The C7-hydroxyl group acts as a crucial electron-donating group, which is essential for the fluorescence of the coumarin core. researchgate.netnih.gov The interplay between this donating group and the electron-accepting lactone carbonyl group facilitates an intramolecular charge transfer (ICT) upon excitation, which is fundamental to the fluorescence mechanism of many coumarin dyes. nih.gov The methyl group at the C4 position also subtly influences the photophysical properties. researchgate.net

The combination of these substituents results in a fluorophore with absorption and emission spectra in the violet-blue region, typically with an excitation maximum around 358-362 nm and an emission maximum around 455-464 nm. adipogen.comnih.gov

Table 1: Comparison of Photophysical Properties

| Property | 6,8-Difluoro-7-hydroxy-4-methylcoumarin | 7-Hydroxy-4-methylcoumarin |

|---|---|---|

| pKₐ | ~4.9 sigmaaldrich.com | ~7.8 sigmaaldrich.com |

| Excitation Max (λex) | ~358-362 nm adipogen.comnih.gov | ~323 nm nih.gov |

| Emission Max (λem) | ~455-464 nm adipogen.comnih.gov | Not specified in results |

| Quantum Yield (Φ) | ≥ 0.63 caymanchem.comnih.gov | 0.63 caymanchem.comnih.gov |

| Key Substituent Effects | Electron-withdrawing fluorine atoms enhance photostability, increase quantum yield, and lower pKₐ. rsc.orgnih.gov | Baseline for comparison. |

**3.4. Solid-State and Solution-Phase Structural Elucidation through Advanced Techniques

The precise three-dimensional structure and intermolecular interactions of a fluorophore are critical to understanding its properties. Advanced analytical techniques provide this insight for both the solid (crystal) and solution phases.

Solid-State and Solution-Phase Structural Elucidation through Advanced Techniques

X-ray Crystallography for Molecular and Crystal Structure Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement and packing of molecules in the solid state. However, a review of the scientific literature indicates that the specific crystal structure for 6,8-Difluoro-7-hydroxy-4-methylcoumarin has not been publicly reported.

Analysis of closely related coumarin structures, such as 7,8-dihydroxy-4-methylcoumarin, reveals common structural features. researchgate.net These molecules are typically planar, and their crystal packing is dominated by intermolecular interactions such as hydrogen bonding (originating from the hydroxyl groups) and π-π stacking between the aromatic rings of adjacent molecules. researchgate.net For instance, in the crystal structure of 7,8-dihydroxy-4-methylcoumarin, molecules are linked by O-H···O hydrogen bonds to form dimers. researchgate.net It is highly probable that 6,8-Difluoro-7-hydroxy-4-methylcoumarin would exhibit similar hydrogen bonding via its C7-OH group and potentially engage in halogen bonding or other dipole-dipole interactions involving its fluorine atoms.

Table 2: Crystallographic Data

| Parameter | 6,8-Difluoro-7-hydroxy-4-methylcoumarin |

|---|---|

| Crystal System | Data not available in reviewed literature |

| Space Group | Data not available in reviewed literature |

| Unit Cell Dimensions | Data not available in reviewed literature |

| Key Interactions | Expected: O-H···O hydrogen bonding, π-π stacking, C-F···H contacts |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformation

For context, the ¹H NMR spectrum of the parent compound, 7-hydroxy-4-methylcoumarin, in DMSO-d₆ shows characteristic signals for the methyl protons (~2.36 ppm), the vinyl proton (~6.12 ppm), the aromatic protons (6.70-7.59 ppm), and the hydroxyl proton (~10.52 ppm). sigmaaldrich.com For the 6,8-difluoro derivative, one would expect to see similar signals, but with additional complexity and shifts due to the strong influence of the fluorine atoms on the neighboring protons and carbons, as well as distinct signals in the ¹⁹F NMR spectrum.

Hirshfeld Surface Analysis and Intermolecular Interaction Quantification

Hirshfeld surface analysis is a computational method that complements X-ray crystallography by mapping and quantifying the various intermolecular interactions that stabilize a crystal lattice. This analysis requires the crystallographic information file (.cif) obtained from X-ray diffraction.

As the crystal structure for 6,8-Difluoro-7-hydroxy-4-methylcoumarin is not publicly available, a Hirshfeld surface analysis has not been reported. If the data were available, the analysis would generate fingerprint plots that break down the crystal packing into contributions from different intermolecular contacts. For a molecule with its functionality, the key interactions expected to be quantified would include:

O···H/H···O contacts: Representing strong hydrogen bonds involving the hydroxyl group.

F···H/H···F contacts: Arising from interactions between the fluorine atoms and nearby protons. caymanchem.com

H···H contacts: Typically comprising the largest portion of the surface area, representing van der Waals forces. caymanchem.com

C···H/H···C contacts: Indicative of C-H···π interactions. caymanchem.com

C···C contacts: Representing π-π stacking between the coumarin rings.

This analysis provides quantitative insight into how the fluorine substituents mediate crystal packing, a factor that can influence the solid-state photophysical properties of the material.

Mechanistic Investigations of Biological Activities and Interactions Non Human/in Vitro Focus

Enzyme Inhibition Mechanisms and Kinetics

The unique structural characteristics of 6,8-Difluoro-7-hydroxy-4-methylcoumarin, particularly its fluorinated coumarin (B35378) core, have prompted investigations into its interactions with various enzyme systems. These studies, primarily conducted in vitro, reveal its role as both an inhibitor and a substrate, offering insights into its potential biological activities.

6,8-Difluoro-7-hydroxy-4-methylcoumarin has been identified as a reversible inhibitor of phosphatases. biosynth.com The compound is capable of binding specifically to recombinant proteins that contain a consensus sequence for phosphatase binding sites. biosynth.com This interaction is notable as its binding affinity has been observed to be higher than that of other coumarins. biosynth.com Beyond direct inhibition, its derivatives are widely used as fluorogenic substrates for measuring phosphatase activity in various assays. adipogen.combiomol.com The enzymatic cleavage of a phosphate (B84403) group from a DiFMU-derived substrate liberates the highly fluorescent 6,8-Difluoro-7-hydroxy-4-methylcoumarin molecule, allowing for sensitive detection of enzyme activity. fishersci.ca

Coumarins represent a distinct class of carbonic anhydrase (CA) inhibitors due to their unique mechanism of action. nih.gov They behave as "prodrug inhibitors," where the enzyme itself facilitates the transformation into the active inhibitory form. nih.gov The process involves the hydrolysis of the coumarin's lactone ring, a reaction catalyzed by the inherent esterase activity of the carbonic anhydrase enzyme. nih.gov This hydrolysis yields a 2-hydroxy-cinnamic acid derivative, which then binds to the entrance of the enzyme's active site, away from the catalytic zinc ion that is the target for many other inhibitor classes. nih.govnih.gov

This distinctive binding mode is the basis for the high isoform selectivity observed with coumarin-based inhibitors. nih.gov The amino acid residues at the entrance of the active site show significant variability among the different mammalian CA isoforms, allowing for targeted inhibition. nih.gov Specifically, studies on disubstituted coumarins have shown that the substitution pattern is critical for selectivity. 7,8-disubstituted coumarins are effective, low-nanomolar inhibitors of the transmembrane, tumor-associated isoforms CA IX and CA XII, while showing only weak inhibition of the common cytosolic isoforms CA I and II. nih.gov In contrast, 6,7-disubstituted coumarins were found to be ineffective inhibitors of all tested isoforms. nih.gov This suggests that the specific placement of substituents on the coumarin ring, such as the fluorine atoms in 6,8-Difluoro-7-hydroxy-4-methylcoumarin, is a key determinant of its potential isoform selectivity.

Table 1: Carbonic Anhydrase Inhibition by Coumarin Derivatives

| Coumarin Type | Target Isoforms | Mechanism | Reference |

| General Coumarins | Various | Prodrug; lactone hydrolysis by CA esterase activity | nih.gov |

| 7,8-Disubstituted | CA IX, CA XII (selective) | Binds to active site entrance | nih.gov |

| 6,7-Disubstituted | Ineffective | - | nih.gov |

The 7-hydroxycoumarin scaffold is a platform for developing cholinesterase inhibitors. nih.govresearchgate.net A series of 7-hydroxycoumarin derivatives, though not the specific 6,8-difluoro variant, were designed and synthesized to act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govresearchgate.net Many of these compounds demonstrated significant inhibitory activity against both enzymes. nih.govresearchgate.net For instance, an N-(1-benzylpiperidin-4-yl)acetamide derivative of 7-hydroxycoumarin was identified as a potent AChE inhibitor with an IC50 value of 1.6 μM and a selectivity index of approximately 26 for AChE over BuChE. nih.govresearchgate.net Docking studies indicated that this derivative occupies both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. nih.govresearchgate.net While these findings highlight the potential of the 7-hydroxycoumarin core for cholinesterase inhibition, specific kinetic data for 6,8-Difluoro-7-hydroxy-4-methylcoumarin is not detailed in the available literature. No specific studies on its interaction with monoamine oxidase were found.

The utility of 6,8-Difluoro-7-hydroxy-4-methylcoumarin extends to its use as a fluorogenic substrate for a variety of other enzyme systems. It is applied in assays to measure the activity of enzymes such as acyl protein thioesterase (APT1) and α-amylase. adipogen.combiomol.com The enzymatic reaction releases the fluorescent coumarin, enabling quantification of enzyme kinetics. adipogen.combiomol.com

While direct inhibition studies on 6,8-Difluoro-7-hydroxy-4-methylcoumarin are limited, related coumarin derivatives have been explored as α-amylase inhibitors for potential anti-diabetic applications. nih.govresearchgate.net For example, certain coumarin hydrazone derivatives have shown inhibitory activity against α-amylase, with some compounds exhibiting IC50 values (e.g., 48.80 μg/mL) more potent than the standard drug acarbose (B1664774) (IC50 = 81.70 μg/mL) in the same study. researchgate.net Kinetic studies on other active coumarin derivatives revealed them to be mixed-type inhibitors of α-amylase. nih.gov

Table 2: Investigated Enzyme Systems for 6,8-Difluoro-7-hydroxy-4-methylcoumarin and Related Compounds

| Enzyme System | Role of Coumarin | Compound Focus | Finding/Application | Reference |

| Phosphatases | Inhibitor / Substrate | 6,8-Difluoro-7-hydroxy-4-methylcoumarin | Reversible inhibitor; fluorogenic substrate for activity assays. | biosynth.combiomol.com |

| Carbonic Anhydrases | Prodrug Inhibitor | General & Substituted Coumarins | Isoform-selective inhibition via hydrolysis to 2-hydroxy-cinnamic acid. | nih.govnih.gov |

| Cholinesterases | Inhibitor | 7-Hydroxycoumarin Derivatives | Inhibition of AChE and BuChE by targeting CAS and PAS. | nih.govresearchgate.net |

| Acyl protein thioesterase (APT1) | Substrate | 6,8-Difluoro-7-hydroxy-4-methylcoumarin | Used as a fluorogenic substrate for activity assays. | adipogen.combiomol.com |

| α-Amylase | Substrate / Inhibitor | 6,8-Difluoro-7-hydroxy-4-methylcoumarin / Other Coumarins | Substrate for assays; other derivatives show mixed-type inhibition. | biomol.comnih.gov |

Antimicrobial Mechanisms and Biological Pathways

The coumarin scaffold is recognized for its antimicrobial properties, and research into various derivatives has begun to elucidate the mechanisms underlying these activities.

Studies on various hydroxycoumarin derivatives suggest that their antifungal activity may stem from a multi-target mechanism of action. One proposed mechanism involves the disruption of the fungal cell membrane's integrity, not by direct interaction with ergosterol, but by interfering with its synthesis pathway. mdpi.com This disruption compromises the membrane's function, which is critical for fungal survival.

Another key target appears to be the fungal cell's redox balance. It is hypothesized that coumarin derivatives can induce oxidative stress within the fungal cell, leading to cellular damage and death. mdpi.com Furthermore, some coumarin derivatives have been shown to act on the fungal cell wall. nih.gov For example, the compound 7-hydroxy-6-nitro-2H-1-benzopyran-2-one was found to inhibit both mycelial growth and conidia germination in Aspergillus species by affecting the cell wall's structure. nih.gov This compound also demonstrated an additive effect when used in combination with azole antifungal drugs. nih.gov Derivatives of 7-hydroxy-4-methylcoumarin substituted with thiosemicarbazide (B42300) and thiazolidinone moieties have also proven to be potent antifungal agents against several foodborne mycotoxigenic fungi. nih.gov

Table 3: Potential Antifungal Mechanisms of Coumarin Derivatives

| Cellular Target/Pathway | Proposed Mechanism of Action | Fungal Genus Example | Reference |

| Ergosterol Synthesis | Interference with the synthesis pathway, disrupting cell membrane integrity. | Candida | mdpi.com |

| Redox Homeostasis | Induction of oxidative stress, leading to cellular damage. | Candida | mdpi.com |

| Fungal Cell Wall | Affects cell wall structure, inhibiting mycelial growth and germination. | Aspergillus | nih.gov |

| General Growth | Inhibition of fungal growth. | Aspergillus, Fusarium | nih.gov |

Mentioned Compounds

Antibacterial Effects on Specific Pathogens (e.g., Neisseria gonorrhoeae, Vibrio cholerae)

While research into the direct bactericidal or bacteriostatic effects of 6,8-Difluoro-7-hydroxy-4-methylcoumarin on specific pathogens like Neisseria gonorrhoeae or Vibrio cholerae is not extensively detailed in the reviewed literature, its utility in bacteriological studies is well-documented. The compound serves as a potent fluorophore for labeling bacteria. caymanchem.combertin-bioreagent.comglpbio.com It has been effectively used in multi-color fluorescence in situ hybridization (FISH) techniques, a powerful method for identifying and quantifying specific bacterial species within a mixed population. caymanchem.comglpbio.com For instance, it has been applied in the analysis of seven different Bifidobacterium species in human fecal samples, demonstrating its utility in studying complex microbial communities. caymanchem.com The compound is conjugated to molecules like streptavidin or secondary antibodies for use in flow cytometry, or to oligonucleotide probes for FISH, thereby enabling the visualization and identification of bacteria. caymanchem.combertin-bioreagent.comglpbio.com

Antioxidant Activity and Radical Scavenging Mechanisms

The antioxidant potential of the 4-methylcoumarin (B1582148) scaffold, to which 6,8-Difluoro-7-hydroxy-4-methylcoumarin belongs, has been a subject of scientific investigation. nih.govresearchgate.net Generally, polyphenolic coumarins are recognized for their antioxidant activities in biological systems. nih.gov The capacity for radical scavenging is a key measure of this activity, often evaluated through reactions with stable radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). nih.govresearchgate.net

Studies on structurally related 4-methylcoumarins reveal that specific substitutions significantly influence their antioxidant efficiency. nih.govresearchgate.net The presence and position of hydroxyl groups on the coumarin ring are critical. researchgate.netmdpi.com Research indicates that o-dihydroxysubstituted coumarins are particularly excellent radical scavengers. nih.gov More specifically, substituting hydroxyl groups at the C-7 and C-8 positions tends to improve scavenging activity. mdpi.com The 7-hydroxy-4-methylcoumarin variant, a close structural relative, is known to exhibit antioxidant properties. nih.govmdpi.com The antioxidant capacity of these compounds is often attributed to their ability to donate a hydrogen atom from a hydroxyl group to a free radical, thereby stabilizing it. researchgate.net While direct data on 6,8-Difluoro-7-hydroxy-4-methylcoumarin's antioxidant capacity is limited in the provided context, its 7-hydroxy group suggests it likely contributes to radical scavenging activities, a characteristic feature of this compound class. researchgate.netnih.gov

Interactive Data Table: Antioxidant Activity of Related Coumarin Compounds

| Compound/Class | Method | Finding | Reference(s) |

| 4-Methylcoumarins (general) | DPPH radical scavenging, Ferric to Ferrous reduction | Showed activity comparable to Trolox, an antioxidant standard. | researchgate.net |

| o-Dihydroxysubstituted coumarins | EPR spectroscopy (Galvinoxyl, DPPH) | Found to be excellent radical scavengers. | nih.gov |

| 7,8-Dihydroxy-substituted coumarins | DPPH and ABTS assays | Substitution at these positions improves scavenging activity. | mdpi.com |

| 7-Hydroxy-4-methylcoumarin | Various assays | Exhibits antioxidant activity. | nih.govmdpi.com |

Modulation of Specific Cellular Processes (e.g., TNFα production in human cells)

Beyond its role as a fluorescent marker, 6,8-Difluoro-7-hydroxy-4-methylcoumarin has been shown to modulate specific cellular functions directly. Notably, it has been identified as an inhibitor of Tumor Necrosis Factor-alpha (TNFα) production in human cells. biosynth.com This inhibitory action has been observed in both tumor and non-tumor cell lines, indicating a potentially broad effect on inflammatory signaling pathways. biosynth.com The ability to suppress TNFα, a key pro-inflammatory cytokine, points to the compound's potential as a tool for studying inflammatory processes at the cellular level.

Interactions with Biomolecules: Labeling and Mechanistic Probing

The primary application of 6,8-Difluoro-7-hydroxy-4-methylcoumarin in research stems from its nature as a UV-excitable, blue-fluorescent dye. adipogen.combiomol.com It serves as a versatile tool for labeling and probing a wide array of biomolecules. nih.govadipogen.com

6,8-Difluoro-7-hydroxy-4-methylcoumarin is widely used to fluorescently label various biological molecules for detection and analysis. bertin-bioreagent.comadipogen.com It has been successfully conjugated to proteins such as streptavidin and secondary antibodies for applications like flow cytometry. caymanchem.comglpbio.com This labeling facilitates the detection and quantification of specific cellular targets.

In the field of proteomics, the compound has been coupled to peptides to enhance their analysis by mass spectrometry. caymanchem.combertin-bioreagent.comglpbio.com This derivatization improves electrospray ionization and increases the sensitivity of detection in MALDI-TOF MS. caymanchem.comglpbio.com Furthermore, it is used to label nucleic acids and oligonucleotides, which is fundamental to techniques like fluorescence in situ hybridization (FISH). caymanchem.comadipogen.combiomol.com The compound also serves as a key component in creating fluorogenic substrates for various enzymes, including phosphatases, lipases, and protein kinases, allowing for the measurement of their activity. biosynth.comadipogen.combiomol.com

The fluorescent properties of 6,8-Difluoro-7-hydroxy-4-methylcoumarin are leveraged to study the assembly and dynamics of complex biological systems. adipogen.com Its application in multi-color FISH allows for the spatial analysis of different bacterial species within their native communities, providing insights into the structure of microbial consortia. caymanchem.com It is also applied in research aimed at amplifying and detecting nucleic acid sequences, a cornerstone of molecular biology and diagnostics. adipogen.combiomol.com

The use of 6,8-Difluoro-7-hydroxy-4-methylcoumarin in cellular studies often involves its conjugation to other molecules that direct its localization. For example, when conjugated to specific antibodies, the resulting fluorescent probe can be used to target and visualize specific proteins or structures within a cell. caymanchem.combertin-bioreagent.com Its application in flow cytometry allows for the high-throughput analysis of cell populations that have been labeled with these targeted probes. glpbio.com While the compound itself is used to create substrates that can be acted upon by intracellular enzymes, detailed studies on its independent cellular uptake mechanisms and specific organelle targeting were not found in the provided search results. biosynth.comadipogen.com Its utility in this context is primarily as a reporter molecule whose location is determined by the biomolecule to which it is attached.

Structure Activity Relationship Sar Studies

Correlating Structural Modifications with Photophysical Characteristics

The fluorescence of 6,8-Difluoro-7-hydroxy-4-methylcoumarin, also known as Marina Blue, is a hallmark property that is highly dependent on its molecular structure. acs.org The introduction of two fluorine atoms at the 6 and 8 positions of the 7-hydroxy-4-methylcoumarin scaffold has a profound impact on its photophysical characteristics. google.com These fluorine substitutions lead to greater photostability, a higher quantum yield, and reduced sensitivity to pH changes in the physiological range when compared to its non-fluorinated counterpart, 4-methylumbelliferone. google.com

The compound displays absorption and emission maxima at approximately 358-362 nm and 455-464 nm, respectively, making it an excellent UV-light excitable fluorescent dye. caymanchem.comadipogen.com The presence of the electron-donating hydroxyl group at the 7-position is critical for fluorescence. nih.govresearchgate.net This group, in conjunction with the electron-withdrawing fluorine atoms, enhances the push-pull electronic system within the molecule, which is beneficial for strong fluorescence. Modifications at the 3-position can also significantly alter photophysical properties. For instance, the introduction of a carboxyl group at this position, as seen in Pacific Blue™, further modulates the spectral properties. acs.orgresearchgate.net

Table 1: Photophysical Properties of 6,8-Difluoro-7-hydroxy-4-methylcoumarin An interactive table detailing the key photophysical parameters of the compound.

| Property | Value | Source(s) |

| Common Name | This compound, DiFMU | acs.orgnih.gov |

| Excitation Max (λex) | 358 - 362 nm | caymanchem.comadipogen.combertin-bioreagent.com |

| Emission Max (λem) | 455 - 464 nm | caymanchem.comadipogen.combertin-bioreagent.com |

| Appearance | White to off-white solid | adipogen.combiomol.com |

| Solubility | Soluble in DMSO, DMF, Methanol | caymanchem.combiomol.com |

Elucidating SAR for Enzyme Inhibition Potency and Selectivity

The coumarin (B35378) scaffold is a privileged structure in medicinal chemistry, known for its interactions with various enzymes. nih.govresearchgate.net 6,8-Difluoro-7-hydroxy-4-methylcoumarin has been shown to be an inhibitor of phosphatases, exhibiting a higher binding affinity than other coumarins. biosynth.com The mechanism of inhibition for coumarins often involves the hydrolysis of the lactone ring by the target enzyme. nih.gov

For carbonic anhydrases (CAs), particularly tumor-associated isoforms like hCA IX and XII, coumarin derivatives have shown significant inhibitory activity. nih.gov The SAR studies suggest that the coumarin nucleus itself is a key pharmacophore. The substitution pattern on the coumarin ring dictates the potency and selectivity. While specific SAR studies on a broad range of modified 6,8-difluoro-7-hydroxy-4-methylcoumarin derivatives are limited, research on related fluorinated coumarins shows their potential as potent and selective enzyme inhibitors, such as in the case of human mitochondrial RNA polymerase (POLRMT). nih.gov The 7-hydroxy group is a common feature in many biologically active coumarins, and its modification or the introduction of other functional groups can fine-tune the inhibitory profile. nih.gov For instance, in the broader class of coumarins, substitutions at various positions are known to influence selectivity for enzymes like monoamine oxidases (MAO-A vs. MAO-B). nih.gov

SAR in Antimicrobial and Antioxidant Activities

Coumarin derivatives are recognized for their antioxidant and antimicrobial properties. nih.govresearchgate.net The antioxidant activity is often linked to the presence of hydroxyl groups on the coumarin ring, which can act as radical scavengers. nih.gov Specifically, a hydroxyl group at the 7-position significantly enhances antioxidant capacity compared to the unsubstituted coumarin. nih.gov Studies on simple hydroxycoumarins have demonstrated that 7-hydroxycoumarins are effective peroxide scavengers and show considerable ferric-reducing antioxidant power (FRAP). nih.gov

The presence of a methyl group at the 4-position, as in 6,8-difluoro-7-hydroxy-4-methylcoumarin, is also a common feature in bioactive coumarins. nih.gov Regarding antimicrobial activity, various derivatives of 4-hydroxy- and 7-hydroxycoumarins have been synthesized and tested. nih.gov These studies indicate that coumarin derivatives can exhibit meaningful activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov Compound 7f, a derivative of 7-hydroxycoumarin, was particularly potent against Bacillus subtilis. nih.gov While direct antimicrobial data for 6,8-difluoro-7-hydroxy-4-methylcoumarin is not detailed in the provided results, the established SAR for related hydroxycoumarins suggests potential in this area. nih.gov

Comparative Analysis with Analogous Coumarin Derivatives (e.g., 4-methylumbelliferone, Pacific Blue™)

A comparative analysis highlights the advantages conferred by the specific substitutions on the 6,8-difluoro-7-hydroxy-4-methylcoumarin structure.

4-methylumbelliferone (7-hydroxy-4-methylcoumarin) is the parent non-fluorinated analog. google.combiosynth.com While it is a widely used fluorophore, the introduction of fluorine atoms in 6,8-difluoro-7-hydroxy-4-methylcoumarin results in significantly improved photostability, higher fluorescence quantum yields, and less pH sensitivity. google.com This makes the difluorinated compound a superior choice for applications requiring robust and stable fluorescence, such as in biological assays. google.com

Pacific Blue™ (3-carboxy-6,8-difluoro-7-hydroxycoumarin) is another closely related fluorinated coumarin. acs.org The primary structural difference is the presence of a carboxylic acid group at the 3-position instead of the hydrogen atom in 6,8-difluoro-7-hydroxy-4-methylcoumarin. This modification alters the molecule's polarity and provides a reactive handle for conjugation to biomolecules, making Pacific Blue™ particularly useful for creating fluorescent probes and labels. researchgate.net Both this compound and Pacific Blue are considered excellent UV-light excitable dyes due to their difluorinated 7-hydroxycoumarin core. acs.org

Table 2: Comparative Analysis of Coumarin Derivatives An interactive table comparing the structural and functional features of 6,8-Difluoro-7-hydroxy-4-methylcoumarin with its key analogs.

| Feature | 6,8-Difluoro-7-hydroxy-4-methylcoumarin | 4-methylumbelliferone | Pacific Blue™ |

| Synonym(s) | This compound, DiFMU | 7-hydroxy-4-methylcoumarin | 3-carboxy-6,8-difluoro-7-hydroxycoumarin |

| Structure | Fluorinated at C6, C8 | Non-fluorinated | Fluorinated at C6, C8; Carboxyl at C3 |

| Photostability | Higher | Lower | Higher |

| Quantum Yield | Higher | Lower | High |

| pH Sensitivity | Lower | Higher | Lower |

| Key Advantage | Enhanced photophysical properties | Parent compound, widely available | Carboxy group for easy conjugation |

| Source(s) | acs.orggoogle.com | google.comsysrevpharm.org | acs.orgresearchgate.net |

Computational and Experimental Approaches in SAR Elucidation

The elucidation of SAR for 6,8-difluoro-7-hydroxy-4-methylcoumarin and its analogs relies on a combination of computational and experimental methods.

Experimental Approaches are foundational. The synthesis of novel derivatives is the first step, often employing methods like the Pechmann condensation to create the coumarin core. google.comjournalirjpac.com For instance, 7-hydroxy-4-methylcoumarin can be synthesized by reacting resorcinol (B1680541) with ethyl acetoacetate (B1235776). sysrevpharm.org Modifications, such as the introduction of a formyl group via the Duff reaction, allow for the creation of further derivatives like Schiff bases. orientjchem.orgresearchgate.net Once synthesized, the structures of new compounds are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). orientjchem.orgresearchgate.net The functional properties are then evaluated through specific assays, including fluorescence spectroscopy to determine photophysical parameters and various biochemical assays to measure enzyme inhibition, antioxidant, and antimicrobial activities. caymanchem.comnih.govnih.gov

Computational Approaches provide valuable insights into the molecular basis of activity and help rationalize experimental findings. Quantum mechanical methods like Density Functional Theory (DFT) can be used to calculate structural and electronic parameters (e.g., HOMO-LUMO energy gaps, molecular orbital surfaces), which are useful for developing Quantitative Structure-Activity Relationship (QSAR) models. orientjchem.org Molecular docking simulations are employed to predict and analyze the binding modes of coumarin derivatives within the active sites of target enzymes, such as carbonic anhydrase, helping to explain their inhibitory potency and selectivity. nih.gov Theoretical calculations using methods like INDO/S can also be used to study and predict the spectral and luminescent properties of coumarin derivatives. researchgate.net

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Calculations

Density Functional Theory (DFT) and its extension to excited states, Time-Dependent DFT (TDDFT), are powerful quantum mechanical methods used to investigate the properties of molecules. For coumarin (B35378) derivatives, these calculations are instrumental in understanding their photophysical characteristics.

Prediction of Electronic Structure and Excited States

DFT calculations are routinely employed to determine the ground-state electronic structure of coumarin derivatives. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's electronic transitions and reactivity. The HOMO-LUMO energy gap is a critical factor, influencing the molecule's stability and the energy required for electronic excitation. For instance, a computational study on a related compound, 2,4-difluoroanisole, calculated a HOMO-LUMO gap of 7.60 eV using the B3LYP/6-311++G(d,p) level of theory.

TDDFT is the workhorse for predicting the properties of electronically excited states. It allows for the calculation of vertical excitation energies, which correspond to the absorption maxima (λ_max) observed in UV-visible spectroscopy. Studies on fluorinated 7-hydroxycoumarins have shown an excellent correlation between TDDFT-predicted absorption values and experimental data, validating the utility of this approach in designing new fluorogenic probes. researchgate.net The introduction of fluorine atoms, as in 6,8-difluoro-7-hydroxy-4-methylcoumarin, is known to enhance photostability and lower the pKa of the hydroxyl group, properties that can be rationalized through computational analysis of the electron distribution in the ground and excited states.

Table 1: Representative Data from Computational Studies on Related Coumarins

| Compound/Method | Calculated Property | Value | Source |

| 2,4-Difluoroanisole (B3LYP/6-311++G(d,p)) | HOMO-LUMO Gap | 7.60 eV | |

| 2,4-Difluoroanisole (B3LYP/6-311++G(d,p)) | Dipole Moment | 1.10 Debye |

This table presents data for a related compound to illustrate the outputs of DFT calculations.

Elucidation of Proton Transfer Energy Profiles

Excited-State Intramolecular Proton Transfer (ESIPT) is a crucial photophysical process in many hydroxycoumarins. Upon excitation, the acidity of the 7-hydroxyl group increases significantly, facilitating the transfer of a proton to the carbonyl group. TDDFT calculations have been essential in mapping the potential energy surfaces for this process in the excited state.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

To understand the biological activity of 6,8-difluoro-7-hydroxy-4-methylcoumarin, such as its reported inhibition of phosphatases, molecular docking and molecular dynamics (MD) simulations are invaluable tools. acs.org These methods predict how a ligand (the coumarin) binds to the active site of a protein target.

Molecular docking algorithms predict the preferred orientation and binding affinity of the ligand within the protein's binding pocket, generating a binding score. MD simulations can then be used to assess the stability of the docked complex over time, providing insights into the dynamic nature of the interactions.

In one study, a derivative of 6,8-difluoro-7-hydroxy-4-methylcoumarin was used to design profluorescent probes to investigate the hydrolysis kinetics of strigolactone receptors, implying a specific binding interaction within the receptor's catalytic pocket. nih.gov General docking studies on other coumarin derivatives against various enzymes have identified key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. researchgate.netmdpi.com For 6,8-difluoro-7-hydroxy-4-methylcoumarin, the hydroxyl and carbonyl groups are expected to be key hydrogen bond donors and acceptors, respectively, while the difluorinated benzene (B151609) ring can participate in various non-covalent interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent molecules.

For coumarin derivatives, QSAR studies have been conducted for a range of biological activities, including antioxidant, antifungal, and anticancer effects. researchgate.net These studies typically involve calculating a large number of molecular descriptors (e.g., electronic, steric, and lipophilic properties) and then using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build the predictive model.

Although no specific QSAR model focusing on 6,8-difluoro-7-hydroxy-4-methylcoumarin has been detailed, studies on other fluorinated coumarins and coumarin derivatives have highlighted the importance of descriptors related to H-bond donating capacity, lipophilicity, and molecular shape in determining their biological activity. researchgate.net

Analysis of Non-Covalent Interactions and Crystal Packing

The analysis of crystal structures provides definitive information about the three-dimensional arrangement of molecules and the nature of the non-covalent interactions that govern their packing in the solid state. These interactions include hydrogen bonds, halogen bonds, and π-π stacking.

While a crystal structure for 6,8-difluoro-7-hydroxy-4-methylcoumarin is not publicly available, studies on other fluorinated 7-hydroxycoumarin derivatives have been reported. X-ray diffraction analysis of these compounds reveals detailed information on bond lengths, bond angles, and the intermolecular interactions that stabilize the crystal lattice. For instance, Hirshfeld surface analysis is a common computational tool used to visualize and quantify intermolecular contacts in a crystal. In related coumarin-benzimidazole derivatives, N-H---N and weaker C-H---Cl interactions have been identified as crucial for structural stability. For 6,8-difluoro-7-hydroxy-4-methylcoumarin, strong O-H---O hydrogen bonds forming dimers or chains, as well as interactions involving the fluorine atoms, would be expected to play a significant role in its crystal packing.

Advanced Research Applications and Methodological Contributions

Development of Fluorescent Probes for Specific Analytes in Research Environments

The core structure of 6,8-Difluoro-7-hydroxy-4-methylcoumarin serves as an excellent scaffold for the design of fluorescent probes. Its derivatives have been engineered to detect a variety of specific analytes crucial in biological and environmental research. The introduction of fluorine atoms at the 6 and 8 positions significantly lowers the pKa of the 7-hydroxyl group, making its fluorescence less sensitive to pH changes in the physiological range compared to its non-fluorinated counterpart, 7-hydroxy-4-methylcoumarin. thermofisher.comnih.gov This property is particularly advantageous for developing probes intended for use in cellular environments.

pH: The pH-dependent fluorescence of coumarins, including the difluoro-derivative, allows for their use as pH sensors. The lower pKa (approximately 4.9) of 6,8-difluoro-7-hydroxy-4-methylcoumarin, compared to 7-hydroxy-4-methylcoumarin (pKa ≈ 7.8), provides superior detection sensitivity in the pH 5–8 range. thermofisher.com This makes it a more reliable fluorophore for quantitative biological applications where pH can fluctuate.

Metal Ions: While specific probes for metal ions based directly on 6,8-Difluoro-7-hydroxy-4-methylcoumarin were not detailed in the provided search context, the general coumarin (B35378) scaffold is frequently modified to create chelators for various metal ions, suggesting a potential application.

Environmental Polarity: Coumarin derivatives are well-known for their sensitivity to the polarity of their microenvironment, which can influence their fluorescence emission spectra and quantum yield. nih.govresearchgate.net This solvatochromic behavior allows them to be used as probes to study the local environment within heterogeneous systems like biological membranes or polymer matrices.

Reactive Oxygen Species (ROS): The development of fluorescent probes for ROS is a significant area of research. researchgate.net Probes based on various fluorophores are designed to react with specific ROS like hydrogen peroxide, leading to a change in fluorescence. researchgate.net

Carbon Monoxide (CO) and Hydrogen Sulfide (B99878) (H₂S): Derivatives of coumarins have been successfully designed as "turn-on" fluorescent probes for gasotransmitters. For instance, a derivative of 6,8-Difluoro-7-hydroxycoumarin-3-carboxylic acid has been developed as a sensor for hydrogen sulfide (H₂S). researchgate.net Similarly, other coumarin-based structures have been engineered to selectively detect carbon monoxide (CO) and H₂S, enabling the study of their physiological and pathological roles. ias.ac.inrsc.orgnih.gov

Table 1: Comparison of pKa Values and Optimal pH Range

| Compound | pKa | Optimal pH Range for Detection |

|---|---|---|

| 7-Hydroxy-4-methylcoumarin | ~7.8 | Alkaline |

| 6,8-Difluoro-7-hydroxy-4-methylcoumarin (DiFMU) | ~4.9 | 5 - 8 |

Data sourced from Thermo Fisher Scientific. thermofisher.com

Advanced Imaging Techniques in Research Settings

The bright, blue fluorescence of 6,8-Difluoro-7-hydroxy-4-methylcoumarin makes it a valuable label in several advanced imaging methodologies used in research.

This compound has been successfully used to label bacteria for multi-color Fluorescence In Situ Hybridization (FISH). caymanchem.combertin-bioreagent.com FISH is a powerful technique that allows for the visualization and identification of specific microbial species within complex communities, such as those found in human feces. The distinct spectral properties of the fluorophore enable its use alongside other dyes for simultaneous detection of multiple targets.

In flow cytometry, 6,8-Difluoro-7-hydroxy-4-methylcoumarin and its derivatives, such as Pacific Blue, are widely used. thermofisher.com It can be conjugated to molecules like streptavidin or secondary antibodies to label specific cell populations. caymanchem.com Its excitation maximum is well-suited for violet laser diodes (around 405 nm) commonly found in modern flow cytometers, allowing for its inclusion in multi-parameter analysis panels. thermofisher.com

Two-photon microscopy is a powerful technique for imaging deep within scattering biological tissues. nih.govmicroscopist.co.ukutexas.edu While many fluorophores can be used, coumarin derivatives are among the dyes employed in these applications. The nonlinear excitation process confines fluorescence to the focal point, enabling high-resolution imaging several hundred microns deep into living tissues. nih.govmicroscopist.co.uk This capability is crucial for in vivo studies of cellular processes in organs like the brain. microscopist.co.uk

Enhancements in Mass Spectrometry Techniques (e.g., MALDI-TOF MS sensitivity)

Beyond its use in fluorescence imaging, 6,8-Difluoro-7-hydroxy-4-methylcoumarin has been shown to enhance the sensitivity of mass spectrometry techniques. Specifically, it has been coupled to peptides to improve their analysis by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. caymanchem.combertin-bioreagent.com This chemical tagging can improve the ionization efficiency and signal intensity of the peptides, facilitating their detection and characterization in complex biological samples. caymanchem.com

Role as a Reference Standard for Fluorogenic Substrates in Biochemical Assays

6,8-Difluoro-7-hydroxy-4-methylcoumarin (DiFMU) serves as an essential reference standard for a wide range of fluorogenic substrates used in biochemical assays. adipogen.comfishersci.ca Many enzyme substrates are synthesized by attaching a functional group (e.g., phosphate (B84403), acetate, or a sugar) to the 7-hydroxyl group of DiFMU. Enzymatic cleavage of this group releases the highly fluorescent DiFMU molecule. By using a standard curve generated with known concentrations of DiFMU, the amount of fluorescent product generated in the enzymatic reaction can be accurately quantified, allowing for the precise determination of enzyme activity. nih.govfishersci.ca This is particularly valuable for assays measuring the activity of enzymes like phosphatases, glycosidases, and esterases. nih.gov

Table 2: Applications of 6,8-Difluoro-7-hydroxy-4-methylcoumarin in Research

| Application Area | Technique | Specific Role of the Compound |

|---|---|---|

| Analyte Detection | Fluorescent Probes | Core structure for probes detecting pH, H₂S. thermofisher.comresearchgate.net |

| Microbial Imaging | Multi-color FISH | Fluorescent label for bacteria. caymanchem.combertin-bioreagent.com |

| Cellular Analysis | Flow Cytometry | Fluorophore for antibody/streptavidin conjugates. thermofisher.comcaymanchem.com |

| Deep-Tissue Imaging | Two-Photon Microscopy | Fluorophore for deep in vivo imaging. nih.govmicroscopist.co.uk |

| Proteomics | MALDI-TOF MS | Tag to enhance peptide signal intensity. caymanchem.combertin-bioreagent.com |

| Biochemical Assays | Enzyme Kinetics | Reference standard for fluorogenic substrates. nih.govadipogen.comfishersci.ca |

Future Research Directions and Emerging Opportunities for 6,8 Difluoro 7 Hydroxy 4 Methylcoumarin

The unique chemical structure and advantageous photophysical properties of 6,8-Difluoro-7-hydroxy-4-methylcoumarin have positioned it as a significant molecule in fluorescence applications. However, the potential of this and related fluorocoumarins is far from fully realized. Future research is poised to expand its utility, driven by advancements in rational design, exploration of new biological interactions, and integration with cutting-edge technologies.

Q & A

Basic Research Questions

Q. How is 6,8-Difluoro-7-hydroxy-4-methylcoumarin (DiFMU) utilized as a fluorogenic substrate in enzyme assays?

- Methodological Answer : DiFMU is generated via enzymatic hydrolysis of its phosphate ester derivative (DiFMUP), a substrate for phosphatases such as alkaline phosphatase (ALP). The cleavage releases DiFMU, which fluoresces at 450 nm (excitation: 358 nm) under pH > 5.0. This system enables real-time, high-throughput monitoring of enzyme activity. The electron-withdrawing fluorine substituents lower DiFMU's pKa to 4.9, enhancing fluorescence sensitivity in physiological pH ranges (5–8) compared to non-fluorinated coumarins (pKa ~7.8) .

Q. What are the optimal pH and spectral conditions for fluorescence detection of DiFMU?